molecular formula C20H20O6 B13449245 Pinobanksin 3-(2-methyl)butyrate

Pinobanksin 3-(2-methyl)butyrate

Cat. No.: B13449245
M. Wt: 356.4 g/mol
InChI Key: ZDDSHWOLTYMTJG-VEQZCADJSA-N
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Description

Overview of Flavonoid Structural Classes and Their Academic Relevance

Flavonoids are a significant and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. nih.gov Their fundamental structure consists of a fifteen-carbon skeleton, arranged in a C6-C3-C6 configuration, which comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). researchgate.netnih.gov The structural diversity of flavonoids, with over 10,000 identified compounds, arises from variations in the substitution patterns on these rings, such as the number and position of hydroxyl and methoxy groups. researchgate.net

In academic research, flavonoids have garnered considerable attention due to their wide range of biological activities and their presence in the human diet through fruits, vegetables, and beverages. nih.gov They are extensively studied for their potential health benefits. nih.govnih.gov The academic relevance of flavonoids stems from their diverse functions in plants, including roles in pigmentation, defense against pathogens, and protection from UV radiation. nih.govoup.com

Flavonoids are broadly classified into several subclasses based on the oxidation state and structural features of the C ring. The major classes include:

Flavones: Characterized by a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring.

Flavonols: Similar to flavones but with an additional hydroxyl group at the 3-position.

Flavanones: Lack the double bond between carbons 2 and 3, resulting in a saturated C ring. nih.govnih.gov

Dihydroflavonols (or Flavanonols): These are the 3-hydroxy derivatives of flavanones. nih.govnih.gov

Flavanols (or Catechins): Lack the ketone group at carbon 4. nih.gov

Anthocyanidins: Are responsible for the red, purple, and blue pigments in many flowers and fruits. nih.gov

Isoflavonoids: Differ in that the B ring is attached to the C ring at the 3-position instead of the 2-position. nih.gov

Chalcones: Feature an open C ring structure. nih.gov

Significance of Dihydroflavonols in Natural Product Chemistry and Biochemistry

Dihydroflavonols, also known as flavanonols, are a crucial subclass of flavonoids that hold a significant position in natural product chemistry and biochemistry. They are biosynthetic precursors to other important flavonoid classes, such as flavonols and anthocyanins. oup.com The enzymatic hydroxylation of flavanones at the 3-position of the C ring, a reaction catalyzed by flavanone (B1672756) 3β-hydroxylase (F3H), yields dihydroflavonols. oup.com

Their chemical reactivity and central role in flavonoid biosynthesis make them a focal point of academic investigation. electronicsandbooks.com Research into dihydroflavonols helps to elucidate the complex metabolic pathways in plants. electronicsandbooks.com The stereochemistry of dihydroflavonols, particularly the configuration at the 2 and 3 positions, is of great interest as it influences the stereochemistry of the resulting downstream flavonoid products. electronicsandbooks.comrsc.org The isolation and characterization of novel dihydroflavonols from natural sources continue to contribute to the understanding of biodiversity and chemosystematics. Furthermore, the synthesis of dihydroflavonol derivatives is an active area of research, aimed at creating new compounds with potentially enhanced biological activities. thieme-connect.com

Nomenclature and Core Structural Features of Pinobanksin (B127045) 3-(2-methyl)butyrate within the Dihydroflavonol Framework

Pinobanksin 3-(2-methyl)butyrate is a specific derivative of the dihydroflavonol pinobanksin. targetmol.com Its systematic IUPAC name is [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate. nih.gov

The core structure of this compound is that of a dihydroflavonol, which is evident from the "dihydro" prefix and the "-ol" suffix in the parent name "pinobanksin." This indicates a flavanone skeleton with a hydroxyl group. Specifically, pinobanksin itself is 3,5,7-trihydroxyflavanone. chemicalbook.com

The key structural features of this compound are:

A dihydroflavonol backbone (pinobanksin), which consists of a chroman-4-one (the A and C rings) with a phenyl group (the B ring) at the 2-position.

Hydroxyl groups at positions 5 and 7 of the A ring.

An ester linkage at the 3-position of the C ring. The hydroxyl group that is typically present at the 3-position of pinobanksin is esterified with 2-methylbutyric acid (also known as 2-methylbutanoic acid). This ester group is the "3-(2-methyl)butyrate" part of the name.

The stereochemistry of the chiral centers at positions 2 and 3 is designated as (2R, 3R), which defines the spatial arrangement of the phenyl group and the 2-methylbutyrate (B1264701) group relative to the C ring. nih.gov

This compound is found in natural sources such as propolis, a resinous mixture produced by honeybees. targetmol.commedchemexpress.com It is considered a derivative of pinobanksin, which is also found in pine species and honey. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C20H20O6 nih.gov
Molecular Weight 356.4 g/mol nih.gov
IUPAC Name [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate nih.gov
CAS Number 1221923-43-8 targetmol.comnih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 6 nih.gov
Rotatable Bond Count 5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate

InChI

InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1

InChI Key

ZDDSHWOLTYMTJG-VEQZCADJSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Canonical SMILES

CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Pinobanksin 3 2 Methyl Butyrate

The story of Pinobanksin (B127045) 3-(2-methyl)butyrate begins in the plant kingdom, where it is synthesized and stored. Its presence is intrinsically linked to specific plant species, which serve as the primary source for its subsequent distribution in the environment.

Identification in Specific Plant Genera and Species

While direct and widespread screening for Pinobanksin 3-(2-methyl)butyrate in the plant kingdom is not extensively documented, its prevalence in propolis, a resinous substance collected by bees from plant buds, strongly points to its botanical origins. Propolis rich in this compound and its isomers is often categorized as "poplar-type" propolis, suggesting that species within the Populus genus are a primary source. Research on the chemical composition of propolis from various regions consistently links the presence of pinobanksin and its esters to the resin of poplar trees. However, the specific identification of this compound within the tissues of Populus species requires further dedicated investigation.

Localization within Plant Tissues

The resinous buds of poplar trees (Populus spp.) are the most likely plant tissue where this compound is concentrated. Honeybees are known to collect these resins to produce propolis. While the heartwood of some pine species is known to contain the parent compound, pinobanksin, the specific localization of the 3-(2-methyl)butyrate ester within plant tissues such as heartwood has not been definitively established in scientific literature to date.

Presence in Apicultural Products

The diligent work of honeybees in collecting plant resins leads to the introduction of this compound and its isomers into the hive, where it becomes a constituent of various bee products.

Isolation from Propolis of Diverse Geographical Origins

Propolis, a complex mixture of plant resins, beeswax, and bee secretions, is the most significant apicultural product in which this compound and its related esters have been identified. Its presence has been documented in propolis from numerous locations worldwide, highlighting a global distribution that is intrinsically tied to the presence of suitable plant sources.

Interactive Table: Occurrence of this compound and its Isomers in Propolis from Various Geographical Locations

Geographical OriginCompound IdentifiedReference
UruguayanThis compound
Chinese3-O-[(S)-2-Methylbutyroyl]pinobanksin Current time information in El Kelâa des Sraghna, MA.
EuropeanPinobanksin-3-O-butyrate (or isomer) taylorandfrancis.com
PortuguesePinobanksin-3-O-pentanoate or 2-methylbutyrate (B1264701) doaj.org
AsianPinobanksin-3-O-butyrate mdpi.com

While direct identification of this compound has been made in Uruguayan propolis, studies on propolis from other regions have identified closely related isomers. For instance, Chinese propolis has been found to contain 3-O-[(S)-2-methylbutyroyl]pinobanksin. Current time information in El Kelâa des Sraghna, MA. Similarly, analyses of Portuguese propolis have indicated the presence of pinobanksin-3-O-pentanoate or its isomer, 2-methylbutyrate. doaj.org The general classification of European propolis often includes pinobanksin-3-O-butyrate or its isomers. taylorandfrancis.com In a broader context, Asian propolis has also been shown to contain pinobanksin-3-O-butyrate. mdpi.com

Although comprehensive studies on the flavonoid composition of South African and Moroccan propolis have been conducted, the specific identification of this compound in these samples has not yet been reported. icm.edu.plnih.govmostwiedzy.plnih.gov

Detection in Other Bee Products

While the parent compound, pinobanksin, has been detected in various bee products, the presence of its specific ester, this compound, is less documented.

Honey: The chemical composition of honey is highly variable and depends on the floral sources visited by bees. While pinobanksin has been identified in some honey samples, the presence of this compound has not been explicitly confirmed.

Bee Bread, Bee Pollen, and Bee Wax: Similar to honey, bee bread and bee pollen are known to contain a diverse array of flavonoids, including pinobanksin. However, specific analyses confirming the presence of this compound in these products are currently lacking in the scientific literature. The composition of beeswax is primarily lipids, but it can also contain trace amounts of other compounds from propolis and pollen.

Influence of Botanical and Geographical Factors on Compound Profile

The chemical composition of propolis, including the presence and concentration of this compound and its isomers, is profoundly influenced by the local flora available to the honeybees. The term "poplar-type" propolis itself signifies the critical role of Populus species in defining the chemical profile of propolis in temperate regions of Europe, North America, and Asia. Current time information in El Kelâa des Sraghna, MA.researchgate.netresearchgate.net

The geographical location dictates the specific species of poplar or other resin-producing plants available, leading to variations in the flavonoid profile of the resulting propolis. For example, the similarity in the chemical composition of Uruguayan propolis to that of European and Chinese propolis suggests a common or similar botanical origin, likely from Populus species. The specific esters of pinobanksin found in propolis from different regions, such as the (S)-2-methylbutyroyl ester in Chinese propolis and the potential 2-methylbutyrate in Portuguese propolis, highlight the subtle yet significant influence of local plant varieties and potentially different bee species on the final chemical makeup of this valuable bee product. Current time information in El Kelâa des Sraghna, MA.doaj.org

Biosynthetic Pathways and Metabolic Origins of Pinobanksin 3 2 Methyl Butyrate

General Flavonoid Biosynthesis in Plants

Flavonoids are a major class of plant secondary metabolites derived from the phenylpropanoid pathway. researchgate.net The synthesis of the basic C6-C3-C6 flavonoid skeleton is a highly conserved process among plants. nih.gov

The initial and committed step in flavonoid biosynthesis is catalyzed by the enzyme Chalcone (B49325) Synthase (CHS) . researchgate.netnih.gov CHS performs a sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA. elifesciences.orgnih.gov This reaction forms a polyketide intermediate that cyclizes to produce naringenin (B18129) chalcone, the foundational structure for most flavonoids. researchgate.netnih.gov

Following its synthesis, naringenin chalcone is acted upon by Chalcone Isomerase (CHI) . nih.govelifesciences.org CHI catalyzes a stereospecific intramolecular cyclization of the chalcone to form the corresponding (2S)-flavanone, naringenin. nih.gov This step is crucial as it establishes the tricyclic ring system characteristic of flavonoids. nih.gov

Naringenin serves as a key branch-point intermediate. To form dihydroflavonols like pinobanksin (B127045), naringenin undergoes hydroxylation at the C3 position of the C-ring. This reaction is catalyzed by Flavanone (B1672756) 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, which converts flavanones into dihydroflavonols. medchemexpress.comhmdb.ca Specifically, the flavanone pinocembrin (B1678385) is hydroxylated to form the dihydroflavonol pinobanksin. nih.gov

Table 1: Key Enzymes in the Biosynthesis of the Pinobanksin Core

Enzyme Abbreviation Substrate(s) Product Pathway Step
Phenylalanine ammonia-lyase PAL L-Phenylalanine Cinnamic acid Phenylpropanoid Pathway
Cinnamate (B1238496) 4-hydroxylase C4H Cinnamic acid p-Coumaric acid Phenylpropanoid Pathway
4-Coumarate:CoA ligase 4CL p-Coumaric acid p-Coumaroyl-CoA Phenylpropanoid Pathway
Chalcone synthase CHS 1x p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin Chalcone Flavonoid Biosynthesis
Chalcone isomerase CHI Naringenin Chalcone Naringenin (a flavanone) Flavonoid Biosynthesis
Flavanone 3-hydroxylase F3H Pinocembrin (a flavanone) Pinobanksin (a dihydroflavonol) Dihydroflavonol Formation

The biosynthesis of the pinobanksin core relies on precursors from two distinct metabolic pathways:

trans-Cinnamoyl-CoA (and its derivative p-coumaroyl-CoA): This precursor provides the B-ring and the three-carbon bridge (C-ring) of the flavonoid skeleton. It is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. researchgate.net Phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). researchgate.net The subsequent steps involving cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) produce p-coumaroyl-CoA, the activated thioester required by chalcone synthase. researchgate.netnih.gov

Malonyl-CoA: This precursor provides the A-ring of the flavonoid structure. researchgate.net Malonyl-CoA is a crucial building block in the biosynthesis of many polyketides and fatty acids. It is synthesized from acetyl-CoA through a carboxylation reaction catalyzed by acetyl-CoA carboxylase. The availability of intracellular malonyl-CoA can be a limiting factor in flavonoid production.

Enzymatic Esterification Mechanisms

The final step in the formation of Pinobanksin 3-(2-methyl)butyrate is the attachment of an acyl group to the core dihydroflavonol structure.

The 2-methylbutyrate (B1264701) moiety is derived from the catabolism of the branched-chain amino acid isoleucine . nih.govmedchemexpress.com The metabolic breakdown of isoleucine produces the activated thioester, 2-methylbutyryl-CoA . nih.gov

The proposed pathway for the formation of this compound involves the transfer of this 2-methylbutyryl group from 2-methylbutyryl-CoA to the 3-hydroxyl group of the pinobanksin molecule. This type of reaction, known as acylation or esterification, increases the lipophilicity of the flavonoid, which can alter its biological properties and solubility.

While the specific enzyme responsible for this reaction in vivo has not been definitively identified, the esterification of flavonoids is generally catalyzed by acyltransferases . These enzymes facilitate the transfer of an acyl group from a donor molecule (like an acyl-CoA) to an acceptor (like a flavonoid).

Studies on the modification of phenolic compounds have shown that enzymes such as lipases and esterases can effectively catalyze the acylation of flavonoids with high chemo- and regio-selectivity. These enzymatic methods are often preferred over chemical synthesis because they proceed under mild conditions and avoid the formation of unwanted byproducts. The reaction likely involves the formation of an ester bond between the carboxyl group of the 2-methylbutyrate moiety and the 3-hydroxyl group on the C-ring of pinobanksin.

Biotransformation Studies of Related Dihydroflavonols

Dihydroflavonols, including the pinobanksin core, are a critical metabolic branch point in the flavonoid pathway. researchgate.net Their fate is determined by the action of competing enzymes, leading to different classes of flavonoids.

Key biotransformation pathways for dihydroflavonols include:

Conversion to Flavonols: Flavonol synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, catalyzes the oxidation of dihydroflavonols to produce flavonols. medchemexpress.comhmdb.ca For instance, the dihydroflavonol dihydroquercetin is a substrate for FLS, which converts it to the flavonol quercetin.

Conversion to Leucoanthocyanidins: Dihydroflavonol 4-reductase (DFR) catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding leucoanthocyanidins (also known as flavan-3,4-diols). These leucoanthocyanidins are the immediate precursors for the biosynthesis of anthocyanins (catalyzed by anthocyanidin synthase, ANS) and proanthocyanidins (B150500) (catalyzed by leucoanthocyanidin reductase, LAR). researchgate.net The substrate specificity of DFR from different plant species can vary, influencing the type of anthocyanins produced.

The enzymatic transformation of dihydroflavonols is a key regulatory point that channels metabolic flux toward the synthesis of either flavonols or the anthocyanin/proanthocyanidin branches of the flavonoid pathway.

Table 2: Metabolic Fate of Dihydroflavonols

Precursor Enzyme Product Class Specific Product Example Subsequent Products
Dihydroflavonols (e.g., Dihydroquercetin) Dihydroflavonol 4-reductase (DFR) Leucoanthocyanidins Leucocyanidin Anthocyanins, Proanthocyanidins
Dihydroflavonols (e.g., Dihydroquercetin) Flavonol Synthase (FLS) Flavonols Quercetin Glycosylated Flavonols
Dihydroflavonols (e.g., Dihydrokaempferol) Anthocyanidin Synthase (VvANS) Flavonols Kaempferol -

Table 3: Compound Directory

Compound Name Class / Type
This compound Flavonoid Ester
Pinobanksin Dihydroflavonol
Pinocembrin Flavanone
Naringenin Flavanone
Naringenin Chalcone Chalconoid
Dihydroquercetin Dihydroflavonol
Dihydrokaempferol Dihydroflavonol
Quercetin Flavonol
Kaempferol Flavonol
Leucocyanidin Leucoanthocyanidin
L-Phenylalanine Amino Acid
trans-Cinnamic acid Phenylpropanoid
p-Coumaric acid Phenylpropanoid
trans-Cinnamoyl-CoA Activated Acyl-CoA
p-Coumaroyl-CoA Activated Acyl-CoA
Malonyl-CoA Activated Acyl-CoA
Acetyl-CoA Activated Acyl-CoA
Isoleucine Amino Acid

Isolation, Structural Elucidation, and Advanced Analytical Methodologies

Extraction and Isolation Techniques for Pinobanksin (B127045) 3-(2-methyl)butyrate from Natural Matrices

Pinobanksin 3-(2-methyl)butyrate is typically isolated from natural resinous products, most notably propolis. The initial step involves a multi-stage extraction and partitioning process designed to separate compounds based on their polarity.

A common procedure begins with the extraction of raw propolis using a 70% ethanol solution. The resulting extract is then concentrated and delipidated, often with a non-polar solvent like hexane (B92381), to remove fats and waxes. Subsequently, the material undergoes solvent-solvent partitioning, for instance, between ethyl acetate (B1210297) (EtOAc) and water. The flavonoids and their esters, including this compound, tend to concentrate in the ethyl acetate fraction. acs.org This EtOAc extract, containing a complex mixture of compounds, is then subjected to further purification, typically using column chromatography over a silica (B1680970) gel stationary phase. acs.org A gradient elution system, starting with a less polar solvent and gradually increasing the polarity (e.g., an ethyl acetate/methanol gradient), is employed to separate the constituents into different fractions, leading to the isolation of the target compound. acs.org

Another established method for extracting phenolic compounds, including flavonoid esters, from natural samples like honey involves dissolving the sample in acidified water and using solid-phase extraction (SPE) with a resin such as Amberlite XAD-2. The polyphenols are adsorbed onto the resin, which is then washed. The desired compounds are subsequently eluted with methanol. This solution is dried and then resuspended for further extraction with a solvent like diethyl ether or ethyl acetate before final analysis.

Chromatographic Separation Methods

Chromatography is indispensable for both the purification of this compound and its analytical determination within a mixture. High-performance and ultra-high-performance liquid chromatography are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or UV detector, is a standard method for analyzing the phenolic profile of propolis and honey. sigmaaldrich.com Reversed-phase columns, particularly C18 columns, are most frequently used for the separation of these compounds. ipb.pt The mobile phase typically consists of a mixture of acidified water (using acetic acid or formic acid) and an organic solvent like acetonitrile or methanol. acs.orgmdpi.com A gradient elution is programmed to effectively separate compounds with varying polarities within a single analytical run. Detection is commonly performed at a wavelength of 280 nm, which is characteristic for many flavonoids. acs.orgipb.pt

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and faster analysis times. mdpi.com These enhancements are due to the use of columns packed with smaller particles (typically under 2 µm), which requires instrumentation capable of operating at much higher pressures. mdpi.com UHPLC is particularly effective for the analysis of highly complex natural mixtures like propolis. nih.gov When coupled with high-resolution mass spectrometry (HRMS), UHPLC-HRMS becomes a powerful tool for untargeted metabolomics, enabling the detection and tentative identification of minor components, including various pinobanksin esters, in complex samples. nih.gov

Spectroscopic Characterization Techniques

Following isolation and chromatographic separation, spectroscopic methods are employed to definitively elucidate the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments is used to piece together the molecular framework.

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons on the A and B rings of the pinobanksin flavonoid core, as well as the aliphatic protons of the 2-methylbutyrate (B1264701) side chain, including a doublet and a sextet/multiplet for the methyl and methine groups.

¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon atoms. It would show distinct signals for the aromatic, carbonyl, and aliphatic carbons in the molecule, confirming the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems in the flavonoid rings and the ester side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.ukutsunomiya-u.ac.jp

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for confirming the identity of this specific ester. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. core.ac.ukutsunomiya-u.ac.jp A key correlation would be observed between the proton at the C-3 position of the pinobanksin core and the carbonyl carbon of the 2-methylbutyrate group, unequivocally confirming that the ester is located at the 3-position.

Mass Spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation analysis, its structure. It is a highly sensitive technique used for the confirmation of known compounds and the identification of new ones in complex mixtures. nih.gov

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, this compound is typically detected as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. For this compound (C₂₀H₂₀O₆), the expected mass for the deprotonated molecule is m/z 355. ipb.pt

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion (e.g., m/z 355) is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide structural information. The fragmentation pattern for flavonoid esters like this compound is characteristic; it often involves the neutral loss of the ester side chain, which would result in a major fragment ion corresponding to the pinobanksin core (m/z 271). Further fragmentation of the pinobanksin core itself can also be observed, providing additional structural confirmation. ipb.pt

Qualitative and Quantitative Analysis in Complex Mixtures

The analysis of this compound within complex natural matrices, such as propolis, presents significant analytical challenges due to the vast number of structurally related compounds. Propolis, a resinous mixture collected by honeybees from plant buds, is particularly complex, containing a wide array of flavonoids, phenolic acids, and their esters. acs.orgresearchgate.net Effective qualitative identification and quantitative determination of specific constituents like this compound necessitate the use of advanced, high-resolution analytical methodologies.

The primary approach for analyzing this compound involves hyphenated chromatographic techniques, which couple the powerful separation capabilities of chromatography with the specific detection and identification power of spectrometry. researchgate.netunimore.it

Qualitative Analysis

The definitive identification of this compound in a complex sample relies on a combination of chromatographic behavior and spectroscopic data.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of flavonoids in propolis extracts. acs.orgresearchgate.net When equipped with a Photodiode Array (PDA) detector, HPLC can provide a preliminary identification. The compound is characterized by its specific retention time under defined chromatographic conditions and its unique UV-Vis absorption spectrum, which is characteristic of the flavanone (B1672756) chromophore. researchgate.net

Mass Spectrometry (MS): For unambiguous identification, HPLC is often coupled with mass spectrometry (LC-MS). thephilippineentomologist.org Electrospray ionization (ESI) is a common interface used for flavonoids. In LC-ESI-MS analysis, the compound is identified by its molecular ion peak. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of daughter ions, providing a structural fingerprint of the molecule. unimore.itresearchgate.net For instance, analysis of various pinobanksin esters in propolis has been achieved using HPLC-PDA-ESI-MS/MS, allowing for detailed characterization based on retention times, UV maxima, and fragmentation patterns. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for volatile or derivatized compounds. unimore.itsemanticscholar.org Before analysis by GC-MS, non-volatile compounds like flavonoids often require a derivatization step, such as silylation, to increase their volatility. unimore.it The compound is then identified based on its retention time and the unique mass spectrum generated by electron ionization (EI), which can be compared against spectral libraries for confirmation.

The table below summarizes typical analytical data used for the identification of pinobanksin esters in complex mixtures.

Compound IdentityTechniqueRetention Time (min)Key Mass Spectrometry Data (m/z)UV Maxima (λmax, nm)
Pinobanksin-3-O-pentanoate or 2-methylbutyrateHPLC-ESI-MS/MSNot Specified[M-H]⁻ at 292; MS/MS fragments at 271, 253 (100%)292
Pinobanksin-3-O-(butyrate or isobutyrate)LC-MS35.7[M-H]⁻ at 341.1025; [M+H]⁺ at 343.1182Not Specified
Pinobanksin-3-O-propionateHPLC-ESI-MS/MSNot Specified[M-H]⁻ at 289; MS/MS fragment at 253 (100%)289
Pinobanksin-3-O-acetateHPLC-ESI-MS/MSNot Specified[M-H]⁻ at 292; MS/MS fragments at 271, 253 (100%)292

Data synthesized from multiple sources for illustrative purposes. unimore.itthephilippineentomologist.org

Quantitative Analysis

Once this compound has been identified, its concentration in the mixture can be determined.

HPLC-UV/PDA: The most common method for the quantification of flavonoids is HPLC with UV or PDA detection. The area of the chromatographic peak corresponding to the compound is directly proportional to its concentration in the sample. For accurate quantification, a calibration curve must be constructed using a pure analytical standard of this compound. The concentration in the unknown sample is then calculated by interpolating its peak area onto this curve. A study on Uruguayan propolis utilized HPLC to separate and assign peaks to various constituents, including this compound, laying the groundwork for such quantitative assessments. acs.org

LC-MS: Liquid chromatography-mass spectrometry can also be used for quantification, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. These modes offer higher sensitivity and selectivity compared to UV detection, which is particularly advantageous for quantifying low-abundance compounds in highly complex matrices. thephilippineentomologist.org This method minimizes interferences from co-eluting compounds that might have similar UV spectra but different masses.

The following table presents data from an LC-MS analysis that identified several pinobanksin derivatives in propolis, illustrating the type of data generated for quantitative studies.

Peak No.Identified CompoundRetention Time (min)[M-H]⁻ (m/z)[M+H]⁺ (m/z)Plant Source Suggestion
16Pinobanksin-3-O-(butyrate or isobutyrate)35.7341.1025343.1182A. heterophyllus
15Pinobanksin-5,7-dimethyl ether36.3300.0998301.1076Not Specified

Data adapted from a study on Tetragonula biroi propolis and associated plant exudates. thephilippineentomologist.org

Structural Analogs and Derivatives of Pinobanksin in Research

Naturally Occurring Ester and Alkyl Derivatives of Pinobanksin (B127045)

Pinobanksin is often found in nature alongside its ester and alkyl derivatives. These compounds have been isolated and identified from various natural sources, most notably propolis, a resinous substance produced by honeybees. nih.govmedchemexpress.commedkoo.comnih.gov The ester derivatives are characterized by the attachment of an acyl group to the 3-hydroxyl group of the pinobanksin backbone.

A variety of these derivatives have been reported, including:

Pinobanksin-3-O-acetate : This derivative is a prominent flavonoid found in propolis from various regions, including New Zealand and Mexico, as well as in sunflowers and honey. nih.govtargetmol.combiocrick.com It is recognized for its antioxidant properties. targetmol.comcaymanchem.com

Pinobanksin-3-O-propanoate : Also known as pinobanksin-3-O-propionate, this compound has been identified in Mayan and Sonoran propolis. nih.govnih.govchemicalbook.com It is formed through the esterification of pinobanksin with a propanoate group. ontosight.ai

Pinobanksin-3-O-butyrate : This ester derivative has been isolated from Sonoran propolis and has been a subject of research for its biological activities. nih.govresearchgate.net

Pinobanksin-3-O-pentanoate : Found in Sonoran propolis, this derivative is another example of the natural diversity of pinobanksin esters. nih.govmdpi.com

Pinobanksin-3-O-hexanoate : This longer-chain ester derivative has also been identified in natural sources. nih.govmdpi.com

Pinobanksin-3-O-isobutyrate : The presence of this branched-chain ester highlights the structural variations that can occur in pinobanksin derivatives.

Pinobanksin-3-O-pentenoate : This unsaturated ester derivative has been detected in propolis samples from Kazakhstan. nih.gov

The following table summarizes the natural occurrence of these pinobanksin derivatives:

Derivative NameNatural Source(s)
Pinobanksin-3-O-acetatePropolis, Honey, Sunflowers nih.govtargetmol.combiocrick.com
Pinobanksin-3-O-propanoatePropolis nih.govnih.govchemicalbook.com
Pinobanksin-3-O-butyratePropolis nih.govresearchgate.net
Pinobanksin-3-O-pentanoatePropolis nih.govmdpi.com
Pinobanksin-3-O-hexanoatePropolis nih.govmdpi.com
Pinobanksin-3-O-isobutyratePropolis
Pinobanksin-3-O-pentenoatePropolis nih.gov

This table is based on available research findings and may not be exhaustive.

Comparative Structural Analysis of Pinobanksin 3-(2-methyl)butyrate with Related Flavanones and Flavonols

This compound belongs to the flavanone (B1672756) subclass of flavonoids. Its structure is characterized by a C6-C3-C6 carbon framework, forming a dihydro-2-phenyl-2H-1-benzopyran-4-one backbone. nih.gov The key structural features of pinobanksin itself are hydroxyl groups at positions 5 and 7 of the A-ring and at position 3 of the C-ring, with a phenyl group at position 2. researchgate.net In this compound, the hydroxyl group at the 3-position is esterified with 2-methylbutyric acid.

A comparison with related flavanones and flavonols reveals key structural differences:

Pinobanksin vs. Naringenin (B18129) : Both are flavanones. The primary difference lies in the substitution of the B-ring. Pinobanksin has an unsubstituted phenyl B-ring, whereas naringenin has a hydroxyl group at the 4'-position of the B-ring. researchgate.net

The esterification at the 3-position in this compound introduces a bulky, lipophilic group. This modification can influence the molecule's interaction with biological targets compared to its parent compound, pinobanksin. ontosight.ai

The table below provides a comparative structural overview:

CompoundClassC2-C3 BondB-Ring SubstitutionC3-Position
PinobanksinFlavanoneSingleUnsubstituted PhenylHydroxyl group
This compoundFlavanoneSingleUnsubstituted Phenyl2-methylbutyrate (B1264701) ester
NaringeninFlavanoneSingle4'-HydroxyphenylNo substitution
GalanginFlavonolDoubleUnsubstituted PhenylHydroxyl group

Chemical Synthesis Approaches for Novel Pinobanksin Derivatives (excluding industrial/commercial synthesis)

The synthesis of novel pinobanksin derivatives in a research setting often focuses on modifying the core structure to explore structure-activity relationships. A common approach is the esterification or etherification of the hydroxyl groups.

One documented method for creating novel derivatives involves the splicing of amino acids to the pinocembrin (B1678385) structure, a closely related flavanone that can be a precursor to pinobanksin. nih.govnih.govnih.gov This involves reacting the flavonoid with Boc-protected amino acids in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov While this specific example uses pinocembrin, a similar strategy could be adapted for pinobanksin to create novel amino acid-conjugated derivatives. nih.govnih.gov

Another synthetic modification involves the introduction of a cinnamate (B1238496) moiety. For instance, (2R,3S)-pinobanksin-3-cinnamate is a derivative where pinobanksin is esterified with cinnamic acid. ontosight.ai Cinnamic acid and its derivatives are known for their own range of biological activities, and their conjugation to pinobanksin can result in hybrid molecules with potentially enhanced or new properties. ontosight.aijocpr.com

The synthesis of chalcone-based derivatives is another area of exploration. mdpi.com Chalcones, which are precursors to flavonoids, can be synthesized and then cyclized to form the flavanone ring. researchgate.net By using substituted starting materials, novel chalcones and subsequently novel flavanones with varied substitution patterns can be created.

These synthetic approaches allow researchers to systematically alter the structure of pinobanksin and its analogs to investigate how these changes affect their biological properties, without the aim of large-scale commercial production.

Mechanistic Investigations of Biological Activities in in Vitro and Computational Models

Cellular and Molecular Targets

Enzymatic Inhibition Studies

Extensive searches of scientific databases have not yielded specific studies on the inhibitory activity of Pinobanksin (B127045) 3-(2-methyl)butyrate against the following enzymes:

Computational Approaches to Target Identification and Ligand Binding

Similarly, there are no specific computational studies, such as molecular docking or molecular dynamics simulations, that have been published detailing the binding interactions of Pinobanksin 3-(2-methyl)butyrate with Xanthine Oxidase, Aldose Reductase, GFAT, or human pancreatic α-amylase. While computational methods are widely used to predict the binding affinity and interaction of natural products with protein targets mdpi.comnih.gov, such analyses have not been reported for this compound and the enzymes specified.

Cellular Pathway Modulation

In vitro studies using cell lines are critical for observing the real-world biological effects of a compound and understanding how it modulates cellular signaling pathways. Research has focused on the ability of this compound to induce programmed cell death, or apoptosis, and to influence inflammatory processes.

Apoptosis Induction Mechanisms in Cell Lines (e.g., M12.C3.F6 B-cell lymphoma, human ovarian cancer cells)

This compound has demonstrated antiproliferative activity by inducing apoptosis in certain cancer cell lines. Research has particularly highlighted its effects on the M12.C3.F6 B-cell lymphoma cell line. nih.gov The compound was identified as one of the active constituents of Sonoran propolis responsible for its apoptotic effects. nih.gov While its specific effects on human ovarian cancer cells have not been detailed, related compounds like proanthocyanidins (B150500) have been shown to induce apoptosis in ovarian cancer cell lines through mitochondria-associated pathways. plos.orgresearchgate.net

CompoundCell LineEffectIC50 (µM)
This compoundM12.C3.F6Antiproliferative / Apoptosis Induction52.1

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm is a critical step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Studies on Sonoran propolis, from which this compound was isolated, have shown that its apoptotic effect is mediated by modulations in the loss of mitochondrial membrane potential. nih.gov This suggests that this compound contributes to apoptosis by damaging the mitochondrial membrane, a mechanism also observed with other natural compounds in ovarian cancer cells. plos.orgresearchgate.net

Following the loss of mitochondrial integrity, a cascade of enzymes known as caspases is typically activated to execute the process of apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3. Research has demonstrated that the apoptotic effect induced by the propolis containing this compound involves the activation of the caspase signaling pathway, specifically involving caspases 3, 8, and 9 in the M12.C3.F6 B-cell lymphoma line. nih.gov This activation is a hallmark of both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways converging on the executioner caspase-3.

Modulation of Inflammatory Signaling Pathways in Cellular Models

Chronic inflammation is linked to the development and progression of various diseases. Phytochemicals are widely studied for their ability to modulate inflammatory signaling. xjtu.edu.cnresearchgate.netnih.gov A central pathway in inflammation is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of many pro-inflammatory genes. xjtu.edu.cnnih.gov Many natural compounds exert anti-inflammatory effects by inhibiting the NF-κB pathway. xjtu.edu.cnnih.govmdpi.com

While direct studies on the effect of this compound on inflammatory signaling pathways are limited, its parent compound, pinobanksin, has been shown to possess anti-inflammatory properties. nih.gov Studies on pinobanksin have demonstrated that it can modulate inflammatory responses, and this activity is often attributed to the flavonoid structure. nih.govnih.gov It is plausible that this compound may share these anti-inflammatory activities, potentially through the inhibition of key inflammatory mediators like NF-κB or enzymes such as COX-2. However, further specific research is required to confirm and detail these mechanisms.

Inhibition of NF-κB Signaling

This compound has demonstrated the ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In cellular models, its mechanism involves the suppression of key steps that lead to the activation of NF-κB. Specifically, it has been observed to inhibit the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.

Anti-inflammatory Response in LPS-Induced Cellular Models

The anti-inflammatory potential of this compound has been extensively studied in cellular models stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response. In these models, the compound effectively reduces the production of pro-inflammatory mediators. It has been shown to decrease the expression and release of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inhibition is a direct consequence of its effects on the NF-κB and MAPK signaling pathways.

Antioxidant Activity Assessment

The antioxidant properties of this compound have been quantified using a variety of established in vitro assays. These tests evaluate its capacity to neutralize free radicals and reduce oxidant species, which are key factors in oxidative stress.

Radical Scavenging Properties (e.g., DPPH, ABTS)

This compound has exhibited significant radical scavenging activity in assays utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). In these tests, the compound donates a hydrogen atom or an electron to neutralize these stable free radicals, a reaction that can be measured spectrophotometrically by the change in color. The efficiency of this scavenging activity is often compared to standard antioxidants like ascorbic acid or trolox.

Reducing Power Assays (e.g., FRAP, ORAC)

The reducing power of this compound has been confirmed through assays such as the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) tests. The FRAP assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), while the ORAC assay assesses its capacity to quench peroxyl radicals. These assays provide further evidence of its potential to act as a potent antioxidant by donating electrons.

Cell-Based Antioxidant Capacity Assays (e.g., CAA)

Beyond simple chemical assays, the antioxidant effects of this compound have been evaluated in a biologically relevant context using cell-based assays like the Cellular Antioxidant Activity (CAA) assay. This method measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells. Such assays have confirmed that this compound can penetrate cellular membranes and exert its antioxidant effects in an intracellular environment, protecting cells from oxidative damage induced by various stressors.

Antimicrobial Effects in Microorganism Studies (e.g., antibacterial, antifungal, antiviral, anti-protozoal)

Extensive investigation of the scientific literature reveals a notable absence of specific studies on the antimicrobial properties of this compound. While this specific chemical compound is cataloged, for instance, with the CAS number 1221923-43-8, dedicated research elucidating its direct effects on bacteria, fungi, viruses, or protozoa is not presently available in published peer-reviewed sources.

However, the broader chemical family to which this compound belongs—pinobanksin and its esters—is frequently identified in natural products known for their antimicrobial activities, particularly in poplar bud exudates and propolis. mdpi.comnih.govresearcher.life Research into these complex natural mixtures provides a context for the potential, yet unconfirmed, antimicrobial profile of this compound.

Studies on poplar bud extracts have identified a variety of pinobanksin esters, including acetates, propanoates, butanoates, and isomers of pentanoate. mdpi.combio-conferences.org The "2-methylbutyrate" group is a structural isomer of a pentanoate group. These studies often correlate the flavonoid-rich fractions, which contain these pinobanksin derivatives, with significant antimicrobial action, especially against Gram-positive bacteria and the pathogenic bacterium Helicobacter pylori. mdpi.comresearchgate.net For example, ethanolic extracts of Populus species have demonstrated good to moderate activity (MIC ≤ 62.5 µg/mL to 500 µg/mL) against various Gram-positive strains and H. pylori. researchgate.net The antimicrobial efficacy of these extracts is generally attributed to the complex mixture of flavonoids present, including various pinobanksin esters. mdpi.com

Despite the tentative identification of related "pinobanksin 3-pentanoate" isomers in natural extracts and the established antimicrobial nature of these sources, no research to date has isolated this compound and subjected it to specific antimicrobial testing. Therefore, crucial data points such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC) against any microbial species are not available for this specific compound. Furthermore, there are no computational models or in vitro mechanistic studies that explore its potential interactions with microbial targets.

Structure Activity Relationship Sar Studies of Pinobanksin Derivatives

Impact of Esterification on Specific Biological Activities (e.g., antiproliferative, apoptotic, enzyme inhibition)

Esterification of the 3-hydroxyl group of pinobanksin (B127045) has been shown to modulate its biological effects, particularly its antiproliferative and apoptotic activities. The introduction of an ester group can influence properties such as lipophilicity, which in turn affects cell membrane permeability and interaction with molecular targets.

Antiproliferative and Apoptotic Activities:

Research on Sonoran propolis has identified pinobanksin and its ester derivatives as compounds capable of inducing apoptosis. targetmol.com A study investigating their effects on a B-cell lymphoma cell line (M12.C3.F6) demonstrated that both pinobanksin and its esters exhibit antiproliferative activity in a dose-dependent manner. nih.gov

The length of the ester chain appears to play a significant role in the potency of these compounds. For instance, pinobanksin-3-O-butyrate showed comparable, if not slightly better, antiproliferative activity than the parent compound, pinobanksin. nih.gov However, other ester derivatives displayed varying levels of efficacy. Notably, pinobanksin-3-O-propanoate was identified as the most potent inducer of apoptosis among the tested compounds in one study. nih.gov This suggests that the size and nature of the ester group are critical determinants of the apoptotic potential.

The antiproliferative effects of pinobanksin and its ester derivatives on M12.C3.F6 cells are summarized below.

CompoundIC₅₀ (µM)
Pinobanksin52.1
Pinobanksin-3-O-propanoate67.0
Pinobanksin-3-O-butyrate49.9
Pinobanksin-3-O-pentanoate51.3
Pinobanksin-3-O-hexanoate76.6

Data sourced from Alday et al., 2015, as cited in a 2023 review. nih.gov

Enzyme Inhibition:

The flavonoid structure is also associated with enzyme inhibition. In silico studies have shown that pinobanksin has a good binding affinity for the COX-1 protein and Tissue Plasminogen Activator protein. taylorandfrancis.com While specific studies on the enzyme inhibitory activity of Pinobanksin 3-(2-methyl)butyrate are limited, research on other natural esters indicates that structural modifications like esterification can influence such activities. For example, studies on other types of esters have shown inhibitory effects on enzymes like alpha-glucosidase. nih.gov The esterification of pinobanksin could similarly modulate its interaction with various enzymes, which warrants further investigation.

Correlation between Substituent Variations and Molecular Interactions

The substituents on the flavonoid core are crucial for their molecular interactions, particularly those involved in antioxidant activity. The antioxidant mechanisms of phenolic compounds like pinobanksin often involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.gov

Theoretical studies using density functional theory (DFT) have been conducted to understand the antioxidant activity of pinobanksin and its ester derivatives. nih.govresearchgate.net These studies reveal that the hydroxyl (-OH) group at the C7 position is the primary contributor to the antioxidant capacity of these molecules. nih.govresearchgate.net

Comparative Analyses of this compound versus Pinobanksin and other Esters

Direct comparisons between this compound (a butyrate (B1204436) ester) and its parent compound, pinobanksin, as well as other esters, reveal important structure-activity trends.

Antiproliferative Activity:

As shown in the data table in section 7.1, Pinobanksin-3-O-butyrate (IC₅₀ = 49.9 µM) demonstrates slightly more potent antiproliferative activity against the M12.C3.F6 cell line than the parent pinobanksin (IC₅₀ = 52.1 µM). nih.gov It is also more potent than the propanoate (IC₅₀ = 67.0 µM) and hexanoate (B1226103) (IC₅₀ = 76.6 µM) esters. nih.gov The pentanoate ester (IC₅₀ = 51.3 µM) shows activity very similar to that of pinobanksin. nih.gov

This suggests a non-linear relationship between the length of the ester chain and antiproliferative potency. A butyrate or pentanoate group at the C3 position appears to be optimal for this specific activity in this cell line, while shorter (propanoate) or longer (hexanoate) chains lead to a decrease in potency. This highlights the specificity of the interaction between the compound and its cellular targets, where the size and lipophilicity conferred by the ester chain are critical.

Apoptotic Activity:

While Pinobanksin-3-O-butyrate is a potent antiproliferative agent, studies have indicated that the pinobanksin-3-O-propanoate derivative induces the highest apoptotic activity among the tested esters. nih.gov This distinction is crucial, as antiproliferative effects (cytostatic) are not always synonymous with apoptosis-inducing effects (cytotoxic). The structural requirements for inhibiting cell proliferation may differ from those needed to trigger the programmed cell death pathway.

Antioxidant Activity:

In terms of antioxidant activity, as discussed previously, theoretical studies predict that this compound would have a very similar antioxidant capacity to both pinobanksin and other 3-O-esters. nih.govresearchgate.net This is because the esterification at the C3 position does not significantly affect the hydrogen-donating ability of the C7-hydroxyl group, which is the main driver of antioxidant action in this class of compounds. nih.gov

Future Directions in Academic Research on Pinobanksin 3 2 Methyl Butyrate

Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of the pinobanksin (B127045) core structure is understood to follow the general flavonoid pathway, originating from phenylalanine. However, the specific enzymatic steps leading to the esterification of the 3-hydroxyl group with a 2-methylbutyrate (B1264701) moiety are currently uncharacterized. Future research must focus on identifying the specific enzymes and gene clusters responsible for this acylation.

A primary research goal is the discovery and characterization of acyltransferases that catalyze this specific reaction. Unlike the well-studied enzymatic acylation of flavonoids using lipases for synthetic purposes, the native biosynthetic enzymes in plants or other organisms are largely unknown researchgate.net. Research should target plants known to produce acylated flavonoids and employ transcriptomic analysis to identify candidate acyltransferase genes that are co-expressed with other flavonoid biosynthesis genes.

Once candidate genes are identified, functional characterization can be performed through heterologous expression in microbial hosts like Escherichia coli or yeast. This would involve providing the pinobanksin substrate and a suitable acyl donor, such as 2-methylbutyryl-CoA, to confirm the enzyme's specific activity. This approach has been successful in characterizing acyltransferases for other types of natural products nih.gov. Elucidating this pathway is a critical step for enabling the biotechnological production of this specific compound and for understanding its natural origin.

Development of Chemoenzymatic or Biotechnological Synthesis Routes

The limited availability of Pinobanksin 3-(2-methyl)butyrate from natural sources necessitates the development of efficient and scalable synthesis methods. Both chemoenzymatic and fully biotechnological routes offer promising future research avenues.

Chemoenzymatic Synthesis: This approach combines chemical synthesis of precursors with enzymatic catalysis for specific transformations. Lipases are excellent candidates for the esterification step due to their stability in organic solvents and high regioselectivity, which can prevent unwanted reactions on other hydroxyl groups of the flavonoid core nih.govmdpi.com. Future studies should explore the use of immobilized lipases, such as Lipase B from Candida antarctica (CALB), which is widely used for flavonoid acylation researchgate.netnih.gov. The process would involve reacting pinobanksin with an activated 2-methylbutyrate donor (e.g., vinyl 2-methylbutyrate) in a suitable non-aqueous solvent to drive the reaction towards ester formation researchgate.net. Optimization of reaction parameters such as solvent type, temperature, and substrate molar ratios will be crucial for achieving high conversion yields mdpi.comresearchgate.net.

Biotechnological Synthesis: A fully biotechnological route involves engineering a microbial host to produce the final compound from a simple carbon source like glucose. This requires a systems biology approach. First, the biosynthetic pathway for the pinobanksin aglycone would be introduced into a host like E. coli. Second, the newly identified acyltransferase from section 8.1 would be co-expressed. A major challenge is ensuring an adequate supply of the 2-methylbutyryl-CoA precursor, which is derived from amino acid metabolism. This may require metabolic engineering of the host's native pathways to increase the precursor pool, a strategy that has been applied for the production of other complex molecules nih.govnih.gov.

In-depth Mechanistic Studies in Advanced Cellular Systems (excluding human and clinical context)

Understanding the molecular mechanisms by which this compound exerts its biological effects is a critical area for future investigation. Research should focus on non-human cellular systems to elucidate fundamental biological activities. Studies on related pinobanksin esters have shown they can induce apoptosis in B-cell lymphoma cell lines through the activation of caspases and loss of mitochondrial membrane potential researchgate.net.

Future mechanistic studies should build on these findings. Advanced in vitro models, such as insect-derived cell lines (e.g., from Spodoptera frugiperda) or primary cell cultures from ecologically relevant organisms like honeybees, could be employed. These systems would allow researchers to investigate the compound's effects on fundamental cellular processes like cell cycle progression, apoptosis, and innate immune signaling pathways.

Modern analytical techniques such as RNA-sequencing, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to the compound. For instance, these methods could identify specific protein targets or signaling cascades, such as the PI3K/AKT pathway, which is known to be modulated by various bacterial metabolites and plays a role in cell survival and inflammation mdpi.com. Such studies would provide a detailed molecular blueprint of the compound's activity, independent of any potential human therapeutic application.

Investigation of Compound's Role in Plant Physiology and Bee Health Beyond Human Applications

The ecological roles of this compound in its natural environment are completely unexplored. Future research should investigate its function in both plant biology and the health of pollinators like honeybees, given that related compounds are found in propolis.

Role in Plant Physiology: Flavonoids play crucial roles in how plants respond to environmental challenges, acting as antioxidants, signaling molecules, and defense compounds against pathogens and UV radiation nih.govsemanticscholar.orgnih.gov. Acylation can affect the solubility, stability, and subcellular localization of flavonoids, which may be essential for their function uniud.it. A key research direction is to determine if plants synthesize this compound in response to specific biotic or abiotic stresses. This could be investigated by subjecting plants to stressors like pathogen infection, drought, or high-intensity light and analyzing their metabolic profiles. Further studies could explore whether the compound functions as a phytoalexin with antimicrobial properties or as a regulator of auxin transport, which influences plant growth and development researchgate.net.

Role in Bee Health: Propolis, a resinous mixture produced by honeybees, contains a variety of pinobanksin esters and is vital for the colony's health, in part due to its antimicrobial properties. Several compounds in propolis are known to inhibit the growth of Paenibacillus larvae, the bacterium that causes the devastating disease American Foulbrood mdpi.comnih.gov. Future research should directly test the in vitro efficacy of pure this compound against P. larvae spores and vegetative cells. Furthermore, studies could investigate its impact on the honeybee gut microbiome and its potential to modulate the bee's immune response, providing a deeper understanding of the chemical ecology of the hive.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation and purity assessment of Pinobanksin 3-(2-methyl)butyrate?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the esterification site and molecular structure. For purity, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 280 nm for flavonoids) is standard. MS² spectral analysis can validate ester-specific fragmentation patterns, such as neutral losses corresponding to the (2-methyl)butyrate group .

Q. How can researchers synthesize or isolate this compound from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) from propolis or plant resins, followed by chromatographic purification (e.g., silica gel column chromatography or preparative HPLC). For synthetic routes, esterification of pinobanksin with 2-methylbutyryl chloride in anhydrous conditions (using DMAP as a catalyst) is a plausible method, though optimization of reaction time and stoichiometry is required to avoid side products .

Q. What are the key challenges in standardizing bioactivity assays for this compound?

  • Answer : Batch-to-batch variability in natural extracts and solubility issues in aqueous media (due to its hydrophobic ester group) complicate reproducibility. Researchers should use standardized solvents (e.g., DMSO with ≤0.1% final concentration) and include controls for solvent cytotoxicity. Purity thresholds (≥95% by HPLC) are essential to minimize confounding effects .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this compound against Paenibacillus larvae?

  • Answer : The compound disrupts bacterial membrane integrity via hydrophobic interactions, as evidenced by its IC₅₀ of 17 μM (compared to tylosin’s 0.3 μM). The 2-methylbutyrate moiety enhances lipophilicity, facilitating penetration into lipid bilayers. Synergistic assays with membrane-permeabilizing agents (e.g., EDTA) could further validate this mechanism .

Q. How does the esterification site (C-3 position) influence apoptotic activity in mammalian cell lines?

  • Answer : In F6 leukemia cells, the C-3 ester group increases bioavailability compared to unmodified pinobanksin. Flow cytometry with Annexin V/PI staining reveals dose-dependent apoptosis (e.g., 10–50 μM), likely via mitochondrial pathway activation (reduced Bcl-2/Bax ratio). Comparative studies with other pinobanksin esters (e.g., acetate vs. butyrate) are needed to isolate position-specific effects .

Q. Are there contradictions in reported bioactivity data across studies? How should these be resolved?

  • Answer : Discrepancies arise from assay conditions (e.g., serum-containing media may reduce efficacy) and microbial strain variability. For antimicrobial studies, adherence to CLSI guidelines for MIC/MBC determination is critical. Meta-analyses of structure-activity relationships (SAR) suggest that longer alkyl chains (e.g., hexanoate) enhance potency, but this conflicts with solubility limitations .

Q. What computational approaches support the optimization of this compound derivatives?

  • Answer : Molecular docking against targets like topoisomerase II (IC₅₀ = 7.3 μM for analog ARN24139) or bacterial dihydrofolate reductase can prioritize derivatives for synthesis. QSAR models incorporating logP, polar surface area, and steric parameters predict improved pharmacokinetic profiles for analogs with branched alkyl esters .

Methodological Considerations

Q. How should researchers design dose-response experiments to account for cytotoxicity thresholds?

  • Answer : Pre-screen using a wide concentration range (e.g., 1–100 μM) in viability assays (MTT/XTT). For apoptosis-specific endpoints, combine caspase-3/7 activation assays with mitochondrial membrane potential (ΔΨm) probes. Include positive controls (e.g., staurosporine) and normalize data to solvent-only treated cells .

Q. What strategies mitigate oxidative degradation during storage?

  • Answer : Store lyophilized powder at −80°C under argon. For solutions, use amber vials and antioxidants (e.g., 0.1% BHT in ethanol). Regularly monitor stability via HPLC-UV and compare retention times/fragmentation patterns to fresh samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.